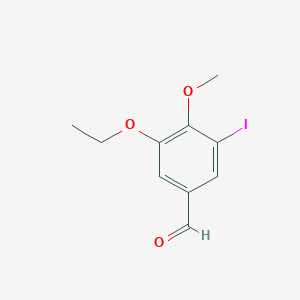

3-Ethoxy-5-iodo-4-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-5-iodo-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO3/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSDORNKIQDWJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance Within Highly Substituted Benzaldehydes

Highly substituted benzaldehydes are a class of organic compounds that serve as fundamental building blocks in a wide array of chemical syntheses. The presence of multiple substituents on the benzene (B151609) ring allows for a high degree of molecular diversity and the fine-tuning of electronic and steric properties. This makes them crucial precursors for pharmaceuticals, agrochemicals, and materials science.

The specific combination of an ethoxy, a methoxy (B1213986), and a bulky iodine group on the benzaldehyde (B42025) ring gives 3-ethoxy-5-iodo-4-methoxybenzaldehyde a distinct reactivity profile. The electron-donating nature of the ethoxy and methoxy groups activates the aromatic ring, influencing its susceptibility to further chemical transformations. The iodine atom, a versatile halogen, can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of a wide range of functional groups. This "handle" for chemical modification is a key feature that underscores its importance in synthetic chemistry.

Overview of Academic and Synthetic Research Trajectories

Multi-Step Functionalization from Benzaldehyde Precursors

The construction of this compound is generally achieved through a sequence of reactions that introduce the required substituents onto a simpler, commercially available starting material. A common and logical precursor is vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). This approach leverages the inherent directing effects of the functional groups already present on the ring to achieve the desired substitution pattern. The synthesis typically involves two key transformations: the regioselective introduction of an iodine atom and the subsequent O-alkylation of the phenolic hydroxyl group to form an ether.

Regioselective Introduction of Iodine

The introduction of an iodine atom at a specific position on the benzaldehyde ring is a critical step governed by the principles of electrophilic aromatic substitution. The existing substituents on the precursor heavily influence the position of the incoming electrophile. In a precursor like vanillin, the hydroxyl group is a strongly activating ortho-, para-director, while the methoxy group is also an activating ortho-, para-director. Together, they strongly activate the C-5 position (ortho to the hydroxyl and meta to the aldehyde) for electrophilic attack.

Several protocols exist for the iodination of electron-rich aromatic compounds. researchgate.net A widely used and environmentally conscious method involves the in situ generation of an electrophilic iodine species from sodium iodide (NaI) and sodium hypochlorite (B82951) (NaOCl, household bleach). organicers.org In this system, the hypochlorite oxidizes the iodide ion to generate a potent electrophile, often represented as I+, which then attacks the activated aromatic ring. studylib.netreddit.com

Alternative reagents for the iodination of activated aromatic rings include N-Iodosuccinimide (NIS). organic-chemistry.org NIS is a mild and efficient source of electrophilic iodine and is often used in acetic acid or with an acid catalyst to iodinate phenols and their derivatives with high yields. chemicalbook.com For instance, the reaction of 4-hydroxybenzaldehyde (B117250) with NIS in acetic acid can produce 4-hydroxy-3-iodobenzaldehyde (B15625) in good yield. chemicalbook.com Other systems, such as molecular iodine in the presence of an oxidizing agent like nitric acid or hydrogen peroxide, can also be employed, although they can sometimes be less selective and lead to polyiodination. organicers.org

The efficiency and selectivity of iodination reactions are highly dependent on the reaction conditions. The optimization of parameters such as temperature, reagent stoichiometry, and reaction duration is crucial to maximize the yield of the desired mono-iodinated product and minimize side reactions. researchgate.net

For the NaOCl/NaI system, the reaction is often performed at a reduced temperature (e.g., in an ice bath) to control the exothermic nature of the reaction and improve selectivity. organicers.org The hypochlorite solution is typically added dropwise to a solution of the benzaldehyde precursor and sodium iodide in a solvent like ethanol. organicers.org The stoichiometry of the reagents is also critical; using a slight excess of the iodinating agent can drive the reaction to completion, but a large excess may lead to the formation of di-iodinated byproducts.

The table below illustrates how reaction parameters can be varied to optimize the synthesis of an iodinated phenolic aldehyde.

| Parameter | Variation | Typical Observation |

| Temperature | 0-5 °C | Increased regioselectivity, slower reaction rate. |

| Room Temperature | Faster reaction, potential for increased side products. | |

| > 50 °C | Significantly faster rate, but often lower yield due to decomposition or side reactions. researchgate.net | |

| Reagent Equivalents (Iodinating Agent) | 1.0 - 1.2 eq. | Generally sufficient for high conversion with minimal byproduct formation. chemicalbook.com |

| > 1.5 eq. | Increased risk of di-iodination or other side reactions. researchgate.net | |

| Reaction Time | 10 - 30 minutes | Often sufficient for highly activated substrates at room temperature. organicers.org |

| 2 - 24 hours | May be required for less reactive substrates or reactions run at lower temperatures. chemicalbook.com |

Introduction of Alkoxy Moieties via O-Alkylation

Following the successful iodination of the benzaldehyde precursor (e.g., to form 5-iodovanillin), the next step is the introduction of the ethoxy group. This is accomplished via an O-alkylation reaction, which converts the phenolic hydroxyl group into an ethyl ether. Several reliable methods are available for this transformation.

The most common method for O-alkylation of phenols is a nucleophilic substitution reaction, often a variant of the Williamson ether synthesis . This process involves deprotonating the weakly acidic phenolic hydroxyl group with a base (e.g., potassium carbonate, cesium bicarbonate, potassium hydroxide) to form a more nucleophilic phenoxide ion. mdpi.comnih.gov This phenoxide then attacks an alkyl halide, such as ethyl iodide, in an SN2 reaction to form the desired ether. mdpi.com Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are typically used to facilitate this reaction. nih.gov

An alternative, milder approach is the Mitsunobu reaction . wikipedia.org This reaction converts a phenolic alcohol into an ether using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgcommonorganicchemistry.com The reaction proceeds under neutral conditions and at low temperatures, making it suitable for substrates with sensitive functional groups. organic-synthesis.com The Mitsunobu reaction is particularly useful for coupling sterically hindered phenols and alcohols, where the Williamson ether synthesis might be prohibitively slow. acs.org

The following table summarizes these two primary O-alkylation methods.

| Method | Reagents | Typical Conditions | Advantages |

| Williamson Ether Synthesis | Alkyl Halide, Base (K₂CO₃, KOH, CsHCO₃) | DMF, DMSO, or Acetone; Room Temp. to 80°C | Cost-effective reagents, scalable. nih.gov |

| Mitsunobu Reaction | Alcohol, PPh₃, DEAD or DIAD | THF or other ethereal solvent; 0°C to Room Temp. | Mild, neutral conditions; good for sensitive substrates; proceeds with inversion of stereochemistry for chiral alcohols. wikipedia.orgorganic-chemistry.org |

In the context of O-alkylation via nucleophilic substitution, alkyl iodides are excellent electrophiles. mdpi.com Specifically, ethyl iodide is a highly effective reagent for introducing an ethoxy group onto a phenoxide. The carbon-iodine bond is relatively weak, and the iodide ion is an excellent leaving group, which facilitates the SN2 displacement by the nucleophilic phenoxide. organic-chemistry.org The reaction of a hydroxybenzaldehyde with an alkyl iodide in the presence of a base like KOH in DMSO is known to provide high yields of the corresponding O-alkylated product with high selectivity for O-alkylation over C-alkylation. mdpi.comresearchgate.net

Protection and Deprotection Strategies in Synthesis

In the multi-step synthesis of complex molecules like substituted benzaldehydes, protecting groups are crucial for temporarily masking reactive functional groups to prevent unwanted side reactions. cem.comjocpr.com This allows for selective transformations to occur at other sites within the molecule. jocpr.com The choice of a protecting group is dictated by its stability under a given set of reaction conditions and the ease with which it can be removed (deprotected) later in the synthetic sequence. jocpr.com

For precursors to this compound, which contain hydroxyl (-OH) and aldehyde (-CHO) groups, protection strategies are essential.

Hydroxyl Group Protection : Hydroxyl groups are present in a vast number of compounds of pharmaceutical interest and are often protected as ethers or esters. cem.comhighfine.com Common ether protecting groups include benzyl (B1604629) (Bn), p-methoxybenzyl (PMB), and various silyl (B83357) ethers (e.g., TBDMS, TIPS). jocpr.comhighfine.com Benzyl ethers, for instance, are typically introduced using benzyl bromide (BnBr) or benzyl chloride (BnCl) under basic conditions and can be removed by hydrogenolysis (e.g., using H₂ and a Pd/C catalyst). highfine.com The PMB group is similar but can also be cleaved oxidatively with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), allowing for selective removal in the presence of a benzyl group. highfine.com Acetal (B89532) protecting groups, such as tetrahydropyranyl (THP) ether, are also widely used and are stable under many conditions but can be removed with mild acid. highfine.com

Carbonyl Group Protection : The aldehyde functional group is susceptible to nucleophilic attack and oxidation. cem.com To prevent this, it can be protected, often as an acetal or ketal. cem.com These are formed by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst. Deprotection is typically achieved by hydrolysis under acidic conditions. cem.com Other carbonyl protecting groups include oximes and hydrazones, which can be reverted to the carbonyl using various methods, including microwave-assisted deprotection with reagents like ammonium (B1175870) persulfate. cem.com

The use of orthogonal protecting groups—those that can be removed under different conditions without affecting each other—is a powerful strategy in complex syntheses, enabling chemists to deprotect specific functional groups sequentially. jocpr.com

Synthesis from 3-Hydroxy-5-iodo-4-methoxybenzaldehyde

The synthesis of this compound can be achieved from its immediate precursor, 3-Hydroxy-5-iodo-4-methoxybenzaldehyde, through an etherification reaction. This transformation specifically involves the conversion of the phenolic hydroxyl group into an ethoxy group. The most common method for this type of conversion is the Williamson ether synthesis.

In a typical procedure analogous to the synthesis of similar ethers, 3-Hydroxy-5-iodo-4-methoxybenzaldehyde would be treated with a suitable base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. nih.gov This is followed by the addition of an ethylating agent, such as ethyl iodide or bromoethane (B45996). nih.govgoogle.com

A detailed, analogous procedure involves the alkylation of a related catechol, 3,4-dihydroxy-5-iodobenzaldehyde. nih.gov In that synthesis, the catechol is treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in a solvent like N,N-dimethylformamide (DMF), followed by the addition of ethyl iodide. nih.gov This reaction proceeds cleanly to afford the corresponding ethoxy derivative. nih.gov For the synthesis of this compound, a similar protocol would be highly effective.

| Reactant | Reagents | Product | Yield | Reference |

| 3,4-dihydroxy-5-iodobenzaldehyde | 1. DBU (3.5 equiv) 2. Ethyl Iodide (3.0 equiv) | 3,4-diethoxy-5-iodobenzaldehyde | 80% | nih.gov |

| 3-hydroxy-4-methoxy-5-iodobenzaldehyde | 1. Base (e.g., DBU, K₂CO₃) 2. Ethylating Agent (e.g., C₂H₅I, C₂H₅Br) | This compound | N/A | Inferred |

Analogous Protocols for Iodinated Vanillin and Isovanillin (B20041) Derivatives

The synthesis of iodinated aromatic aldehydes like this compound is closely related to the established methods for producing iodinated derivatives of vanillin (4-hydroxy-3-methoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde). nih.gov These protocols primarily involve electrophilic aromatic substitution, where an iodine atom is introduced onto the aromatic ring.

The position of iodination is directed by the existing substituents on the ring. tandfonline.com For vanillin, the hydroxyl and methoxy groups direct the incoming electrophile to the C-5 position, yielding 5-iodovanillin (B1580916). tandfonline.com Various reagents and conditions have been developed for this transformation.

One common laboratory method involves the use of iodine in the presence of an oxidizing agent. tandfonline.com A green chemistry approach utilizes Oxone® (potassium peroxymonosulfate) and potassium iodide (KI) in refluxing water. tandfonline.comresearchgate.net This method avoids hazardous organic solvents and provides the desired 5-iodovanillin in good yield. tandfonline.com Another established procedure uses an aqueous solution of sodium triiodide (NaI₃), which can be generated in situ from sodium iodide and iodine, to achieve essentially quantitative yields of 5-iodovanillin. mdma.ch

Once 5-iodovanillin is obtained, it serves as a versatile starting material for a range of derivatives. nih.gov For instance, the methyl ether at C-3 can be cleaved using reagents like aluminum chloride in pyridine (B92270) to produce 3,4-dihydroxy-5-iodobenzaldehyde. nih.gov This dihydroxy intermediate is pivotal as it allows for regioselective alkylation. Treatment with specific amounts of base and an alkyl halide can yield either isovanillin or vanillin derivatives. For example, selective alkylation of the C-4 hydroxyl group leads to 5-iodoisovanillin derivatives. nih.gov

The table below summarizes various protocols for the synthesis of iodinated vanillin derivatives.

| Starting Material | Reagents | Solvent | Product | Yield | Reference |

| Vanillin | Oxone®, Potassium Iodide (KI) | Water | 5-Iodovanillin | ~47% (recrystallized) | tandfonline.com |

| Vanillin | Sodium Hydroxide, Iodine, Sodium Iodide | Water | 5-Iodovanillin | 99% | mdma.ch |

| 5-Iodovanillin | Aluminum Chloride, Pyridine | N/A | 3,4-dihydroxy-5-iodobenzaldehyde | 80% | nih.gov |

| 3,4-dihydroxy-5-iodobenzaldehyde | DBU, Methyl Iodide | DMF | 3-hydroxy-5-iodo-4-methoxybenzaldehyde (5-Iodoisovanillin) | 79% | nih.gov |

| 3-hydroxy-5-iodo-4-methoxybenzaldehyde | DBU, Propyl Iodide | DMF | 3-Iodo-4-methoxy-5-propoxybenzaldehyde | 92% | nih.gov |

These methodologies demonstrate the robust and flexible nature of synthetic routes available for producing a wide array of iodinated benzaldehyde derivatives, providing a foundation for the targeted synthesis of compounds like this compound. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3 Ethoxy 5 Iodo 4 Methoxybenzaldehyde

Cross-Coupling Reactions

The presence of an iodine atom on the aromatic ring of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde makes it a highly effective substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. wikipedia.org The Suzuki-Miyaura coupling, in particular, is a widely used method for synthesizing biaryl compounds, polyolefins, and styrenes. wikipedia.org The general mechanism for this reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The first and often rate-determining step in the Suzuki-Miyaura catalytic cycle is the oxidative addition of the aryl halide to a palladium(0) complex. wikipedia.org In this step, the palladium catalyst inserts itself into the carbon-halogen bond, leading to its oxidation from Pd(0) to Pd(II). wikipedia.orglibretexts.org The efficiency of this step is highly dependent on the nature of the halogen substituent.

The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This lower bond dissociation energy facilitates the cleavage of the C-I bond, allowing the oxidative addition to proceed more readily and under milder conditions. Consequently, aryl iodides like this compound are more reactive substrates in Suzuki-Miyaura couplings compared to their bromo and chloro counterparts. This enhanced reactivity allows for faster reaction rates and often higher yields, making the iodo-substituted compound a preferred precursor in complex organic synthesis. yonedalabs.com For aryl iodides, the binding of the iodoarene to the palladium complex can be the first irreversible step, preceding the actual oxidative addition. researchgate.netchemrxiv.org

The reactivity of aryl halides in the Suzuki-Miyaura coupling follows a well-established trend directly related to the carbon-halogen bond strength: I > Br > Cl > F. yonedalabs.com This hierarchy dictates the necessary reaction conditions, such as temperature, catalyst loading, and the nature of the ligands on the palladium catalyst.

Aryl Iodides (e.g., this compound): As the most reactive halides, they typically undergo oxidative addition rapidly. yonedalabs.com Reactions can often be performed at lower temperatures and with a wider range of palladium catalysts and ligands.

Aryl Bromides: These are also common substrates but are generally less reactive than aryl iodides. yonedalabs.com Their reactions may require slightly higher temperatures or more electron-rich, specialized ligands to facilitate the oxidative addition step. yonedalabs.com

Aryl Chlorides: Due to the strong C-Cl bond, these are the least reactive of the common aryl halides. Their use in Suzuki coupling was historically challenging and still requires highly active catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands to promote the difficult oxidative addition step. yonedalabs.com

The following table provides a comparative overview of the properties influencing the reactivity of different aryl halides in cross-coupling reactions.

| Halogen (X) | Aryl-X Bond Energy (kJ/mol) | Relative Reactivity | Typical Reaction Conditions |

|---|---|---|---|

| Iodine (I) | ~270 | High | Mild conditions, lower temperatures |

| Bromine (Br) | ~330 | Moderate | Moderate to high temperatures, requires effective ligands |

| Chlorine (Cl) | ~400 | Low | High temperatures, requires specialized, bulky, electron-rich ligands |

Photochemical Transformations

The structure of this compound, featuring both an aryl iodide and a benzaldehyde (B42025) moiety, makes it susceptible to a range of photochemical transformations. Both functional groups can absorb light energy, leading to the formation of highly reactive intermediates and subsequent chemical changes. nih.govnih.gov

Upon irradiation with light, particularly in the UV range, organic molecules can absorb photons and be promoted to an excited state. This excess energy can lead to the cleavage of chemical bonds. In this compound, two primary pathways for radical generation exist:

Cleavage of the Carbon-Iodine Bond: The C-I bond is relatively weak and susceptible to homolytic cleavage upon photoexcitation. This process generates a highly reactive aryl radical (3-ethoxy-4-methoxy-5-formylphenyl radical) and an iodine radical. Aryl radicals are potent intermediates that can participate in various subsequent reactions, such as hydrogen abstraction from solvents or addition to unsaturated bonds.

Aldehyde-Mediated Radical Formation: The aldehyde group itself is a chromophore that can absorb light. nih.gov Upon excitation, benzaldehyde and its derivatives can undergo several photochemical processes. One key pathway is the cleavage of the C-H bond of the aldehyde group, or the C-C bond between the phenyl ring and the carbonyl group, to produce acyl (formyl) and aryl radicals. nih.govbeilstein-journals.org These radicals can then initiate further chemical transformations. researchgate.net

Once radical intermediates are formed, they can trigger complex reaction cascades, including molecular rearrangements. While specific rearrangement studies on this compound are not extensively documented, the behavior of structurally similar substituted aromatic systems provides insight into potential pathways. nih.gov For instance, photochemical reactions involving diradical species can lead to intramolecular cyclizations, formal photoannulation processes to create new fused ring systems, or hydrogen atom transfer events. nih.gov The specific outcome of such rearrangements is often influenced by the substitution pattern on the aromatic ring and the reaction conditions, including the solvent and the wavelength of light used. ua.esacs.org

The aldehyde group in this compound can act as a powerful photoinitiator. nih.govnih.gov A photoinitiator is a molecule that, upon absorbing light, generates reactive species that can induce a chemical reaction in other molecules. Aromatic aldehydes, upon irradiation, are excited from their ground singlet state to an excited singlet state, followed by efficient intersystem crossing to a more stable triplet state. nih.gov

This excited triplet state is a biradical-like species that can initiate chemical reactions, most commonly through a Hydrogen Atom Transfer (HAT) process. rsc.org It can abstract a hydrogen atom from a suitable donor molecule in the reaction mixture, thereby generating a new radical and initiating a radical chain reaction. rsc.org This property allows aldehydes to catalyze or initiate a variety of photochemical transformations, including polymerizations and hydroacylation reactions, often under mild and environmentally friendly conditions using visible light or UVA radiation. nih.govresearchgate.netbeilstein-journals.org

The table below summarizes key photochemical properties of aromatic aldehydes relevant to their function as photoinitiators.

| Photochemical Process | Description | Key Intermediate |

|---|---|---|

| Light Absorption (Excitation) | Absorption of a photon promotes the aldehyde to an excited electronic state (singlet state). | Excited Singlet State (S1) |

| Intersystem Crossing (ISC) | The excited singlet state rapidly converts to a more stable, longer-lived excited triplet state. | Excited Triplet State (T1) |

| Radical Generation | The excited triplet state can initiate reactions via bond cleavage or hydrogen atom transfer (HAT). | Aryl, Acyl Radicals |

| Paterno–Büchi Reaction | The excited aldehyde can react with alkenes to form oxetanes. beilstein-journals.org | Biradical Intermediate beilstein-journals.org |

Photoredox Catalysis Involving Iodine(III) Reagents

The synergistic combination of visible-light-induced photoredox catalysis with hypervalent iodine(III) reagents (HIRs) has emerged as a significant advancement in organic synthesis, enabling a wide array of transformations under mild and environmentally favorable conditions. nih.govfrontiersin.org In these processes, photocatalysts, which can be metal-based (e.g., iridium, ruthenium) or organic dyes, absorb visible light to generate excited states capable of engaging in single-electron transfer (SET) events with organic substrates or the HIRs themselves. frontiersin.org

Hypervalent iodine(III) reagents can play multiple roles in photoredox cycles. They can act as:

Oxidants for Substrate Activation: HIRs can coordinate with substrates, such as carboxylic acids, to form complexes that are predisposed to homolytic cleavage upon interaction with a photocatalyst, generating reactive radical species. nih.gov

Functional Group Transfer Reagents: HIRs are widely used to transfer various functional groups, including fluoroalkyl groups, azides, and alkynyl groups, to radical intermediates generated within the catalytic cycle. nih.govfrontiersin.org For instance, alkynyliodonium salts and ethynylbenziodoxol(on)es (EBXs) are prominent reagents for transferring alkynyl moieties. mdpi.comcardiff.ac.uk

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The reactivity of the aromatic ring in this compound towards substitution reactions is governed by the cumulative electronic and steric effects of its four substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an incoming electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.com The directing effects of the substituents on the benzaldehyde ring determine the position of substitution.

Aldehyde Group (-CHO): This group is strongly electron-withdrawing and acts as a deactivating, meta-director. organicmystery.comncert.nic.in

Alkoxy Groups (-OCH₃, -OC₂H₅): These are strongly electron-donating through resonance and are powerful activating, ortho, para-directors.

Iodo Group (-I): Halogens are deactivating due to their inductive effect but are ortho, para-directing because of resonance. doubtnut.com

For this compound, the two available positions for substitution are C2 and C6. The directing influences are as follows:

The C4-methoxy and C3-ethoxy groups both strongly activate and direct an incoming electrophile to the C2 and C6 positions (which are ortho to both).

The C5-iodo group also directs ortho (to C6) and para (to C2).

The C1-aldehyde group directs meta (to C3 and C5), but these positions are already substituted.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires a good leaving group and the presence of strong electron-withdrawing groups positioned ortho or para to it. chemistrysteps.commasterorganicchemistry.com This positioning is necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. chemistrysteps.comnih.gov

In this compound:

The iodide at C5 can function as a leaving group.

The strongly electron-withdrawing aldehyde group is at the C1 position, which is para to the iodide. This para-relationship is crucial as it allows for the delocalization and stabilization of the negative charge of the Meisenheimer intermediate onto the carbonyl oxygen.

The alkoxy groups at C3 and C4 are electron-donating, which destabilizes the negatively charged intermediate and thus disfavors the SNAr reaction.

Consequently, the molecule is susceptible to SNAr at the C5 position, allowing for the replacement of the iodo group by a strong nucleophile. However, the reaction would likely be slower compared to substrates containing more powerful electron-withdrawing groups (like nitro groups) and is further attenuated by the presence of the electron-donating alkoxy groups. chemistrysteps.com

Influence of Substituent Effects on Reaction Profiles

The reactivity of the carbonyl carbon in the aldehyde group towards nucleophilic attack is a key example. This reactivity is enhanced by EWGs on the ring, which increase the carbon's electrophilicity. ncert.nic.in In contrast, EDGs can decrease this electrophilicity through resonance donation. researchgate.net For the target molecule, the strongly withdrawing aldehyde group and the inductively withdrawing iodo group work to increase the carbonyl's reactivity, while the powerful resonance-donating alkoxy groups work to decrease it. The net effect on reactions like aldol (B89426) additions or cyanohydrin formation would depend on the specific reaction's sensitivity to these competing electronic inputs. ncert.nic.inwikipedia.org

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence (EAS) |

|---|---|---|---|---|---|

| -CHO (Aldehyde) | 1 | -I (Withdrawing) | -M (Withdrawing) | Strongly Deactivating | meta |

| -OC₂H₅ (Ethoxy) | 3 | -I (Withdrawing) | +M (Donating) | Strongly Activating | ortho, para |

| -OCH₃ (Methoxy) | 4 | -I (Withdrawing) | +M (Donating) | Strongly Activating | ortho, para |

| -I (Iodo) | 5 | -I (Withdrawing) | +M (Donating) | Weakly Deactivating | ortho, para |

The electron density distribution in the aromatic ring of this compound is primarily controlled by the balance between the inductive and resonance effects of the alkoxy and iodine substituents.

Alkoxy Groups (-OCH₃ and -OC₂H₅): These groups exhibit a dual electronic influence. The oxygen atom is highly electronegative, leading to a weak electron-withdrawing inductive effect (-I). However, this is overwhelmingly surpassed by their strong electron-donating resonance effect (+M), where a lone pair of electrons on the oxygen is delocalized into the π-system of the benzene (B151609) ring. This +M effect significantly increases the electron density at the ortho and para positions relative to the substituent, making the ring more nucleophilic and highly activated towards electrophilic attack at these sites.

Iodine Group (-I): As a halogen, iodine is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect (-I), which removes electron density from the ring and deactivates it towards electrophilic substitution. Concurrently, it possesses lone pairs of electrons that can be donated into the ring via resonance (+M). For halogens, the -I effect is generally considered to be stronger than the +M effect, resulting in net deactivation of the ring. However, the resonance donation is still sufficient to direct incoming electrophiles to the ortho and para positions.

| Effect Type | -OC₂H₅ / -OCH₃ | -I |

|---|---|---|

| Inductive Effect | Weakly Withdrawing (-I) | Weakly Withdrawing (-I) |

| Resonance Effect | Strongly Donating (+M) | Weakly Donating (+M) |

| Net Electronic Influence | Strongly Donating | Weakly Withdrawing |

The specific arrangement of substituents on an aromatic ring can profoundly impact the molecule's ability to participate in and stabilize catalytic cycles, particularly in metal-catalyzed reactions. Factors such as steric hindrance and the electronic environment at the reaction center can alter the stability of key intermediates and transition states, thereby influencing reaction rates and outcomes. acs.org

In the context of a potential catalytic reaction involving the C-I bond of this compound (e.g., Suzuki, Heck, or Buchwald-Hartwig coupling), the 3,4,5-substitution pattern dictates the local environment. The electron-rich nature of the ring, endowed by the two alkoxy groups, would generally facilitate the initial oxidative addition step with a low-valent metal catalyst (e.g., Pd(0)). However, the steric bulk of the ethoxy group at C3, adjacent to the C-I bond, could influence the kinetics of catalyst coordination and insertion.

The importance of substituent positioning can be highlighted by considering a hypothetical positional isomer, such as 2-iodo-4,5-dimethoxybenzaldehyde. In this isomer, the C-I bond is now flanked by a hydrogen and is ortho to a methoxy (B1213986) group and meta to the aldehyde. This altered steric and electronic environment would likely lead to a different reaction profile. The stability of the organometallic intermediate formed after oxidative addition would be different due to the new electronic inputs from the adjacent substituents. Such variations underscore how positional isomerism is a critical factor in modulating the energy landscape of a catalytic cycle and achieving reaction efficiency and selectivity. researchgate.netnih.gov

Advanced Spectroscopic and Structural Elucidation of 3 Ethoxy 5 Iodo 4 Methoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insights into the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, offering a definitive map of the molecular structure.

The ¹H NMR spectrum of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde is predicted to exhibit distinct signals corresponding to the aldehyde, aromatic, methoxy (B1213986), and ethoxy protons. The aromatic region is of particular interest due to the substitution pattern on the benzene (B151609) ring. Two aromatic protons are expected, and their signals would likely appear as doublets due to coupling with each other.

The presence of the electron-withdrawing iodine atom is anticipated to cause a significant deshielding effect on the adjacent aromatic proton (H-6), shifting its resonance downfield compared to its non-iodinated analog, 3-ethoxy-4-methoxybenzaldehyde (B45797). chemicalbook.comnih.govscbt.com Conversely, the proton at the 2-position (H-2) would be less affected. This difference in chemical shifts is a key indicator of the iodine's position. For comparison, in 3-iodo-4-methoxybenzaldehyde (B1300997), the proton ortho to the iodine atom is significantly shifted downfield. rsc.org

The aldehyde proton is expected to appear as a singlet at a characteristic downfield chemical shift, typically in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The methoxy group should present as a sharp singlet around 3.8-4.0 ppm, while the ethoxy group will show a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with coupling to each other.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | - |

| Aromatic (H-6) | 7.5 - 8.0 | Doublet (d) | ~2 Hz |

| Aromatic (H-2) | 7.0 - 7.5 | Doublet (d) | ~2 Hz |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet (s) | - |

| Ethoxy (-OCH₂CH₃) | 4.0 - 4.3 | Quartet (q) | ~7 Hz |

| Ethoxy (-OCH₂CH₃) | 1.3 - 1.5 | Triplet (t) | ~7 Hz |

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to have a characteristic chemical shift in the downfield region, typically between 185 and 195 ppm.

The carbon atom directly bonded to the iodine (C-5) is expected to show a significantly upfield chemical shift compared to an unsubstituted carbon, a phenomenon known as the "heavy atom effect." This is a hallmark of iodo-substituted aromatic rings. For instance, in related iodo-substituted benzaldehydes, the carbon bearing the iodine atom resonates at a much lower frequency. rsc.orgnih.gov The carbon atoms bearing the ethoxy (C-3) and methoxy (C-4) groups will have their chemical shifts influenced by the oxygen atoms, appearing in the 140-160 ppm range. The remaining aromatic carbons and the carbons of the ethoxy and methoxy groups will also exhibit characteristic signals.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 185 - 195 |

| Aromatic (C-4, -OCH₃) | 150 - 160 |

| Aromatic (C-3, -OCH₂CH₃) | 145 - 155 |

| Aromatic (C-1) | 130 - 140 |

| Aromatic (C-6) | 115 - 125 |

| Aromatic (C-2) | 110 - 120 |

| Aromatic (C-5, -I) | 80 - 90 |

| Methoxy (-OCH₃) | 55 - 65 |

| Ethoxy (-OCH₂CH₃) | 60 - 70 |

| Ethoxy (-OCH₂CH₃) | 14 - 16 |

Substituted benzaldehydes can exhibit restricted rotation around the aryl-carbonyl bond, leading to the existence of different conformers. researchgate.net Variable-temperature (VT) NMR spectroscopy is a powerful tool to study such dynamic processes. ox.ac.ukoxinst.com At low temperatures, the rotation can be slow enough on the NMR timescale to observe separate signals for the different conformers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually a time-averaged spectrum at higher temperatures. While no specific VT-NMR studies on this compound have been reported, the presence of bulky substituents like iodine and ethoxy groups might raise the rotational barrier, making such a study potentially informative.

The predicted spectroscopic data for this compound can be benchmarked against experimentally determined data for its structural analogs. For example, the ¹H and ¹³C NMR spectra of 3-ethoxy-4-methoxybenzaldehyde provide the baseline chemical shifts for the protons and carbons of the ethoxy and methoxy substituted ring system. chemicalbook.comchemicalbook.comresearchgate.net The influence of the iodine atom can then be inferred by comparing this with data from compounds like 3-iodo-4-methoxybenzaldehyde and 4-hydroxy-3-iodo-5-methoxybenzaldehyde. rsc.orgnih.govrsc.org This comparative approach allows for a confident assignment of the spectroscopic signals of the target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the aldehyde. For aromatic aldehydes, this band typically appears in the region of 1680-1710 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring. The presence of electron-donating ethoxy and methoxy groups would be expected to slightly lower the C=O stretching frequency compared to unsubstituted benzaldehyde (B42025). This characteristic absorption provides a clear confirmation of the aldehyde functionality. For comparison, the C=O stretch in 4-hydroxy-3-iodo-5-methoxybenzaldehyde is observed around 1666 cm⁻¹. chegg.com

Characterization of Ether (C-O) Stretches

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule, and for this compound, the characterization of its ether linkages is particularly insightful. The molecule contains two distinct ether groups: an ethoxy (–O–CH₂CH₃) and a methoxy (–O–CH₃) group, both attached to the aromatic ring. These give rise to characteristic carbon-oxygen (C-O) stretching vibrations in the IR spectrum.

Aryl alkyl ethers, such as those present in this compound, typically exhibit two prominent C-O stretching bands. youtube.com The first is an asymmetric C-O-C stretching vibration, which appears at a higher frequency due to the influence of the aromatic ring. youtube.com The second is a symmetric C-O-C stretch at a lower frequency. youtube.com

For aromatic ethers, the asymmetric stretch generally falls within the 1200-1300 cm⁻¹ range, while the symmetric stretch is found between 1010-1050 cm⁻¹. youtube.comspectroscopyonline.com The increased double-bond character of the aryl-O bond due to resonance results in a stronger bond and a higher absorption frequency for the asymmetric stretch compared to simple dialkyl ethers. youtube.com

In the case of this compound, one would expect to observe strong absorption bands corresponding to these stretches. The C(aryl)-O-C(alkyl) linkages of both the ethoxy and methoxy groups contribute to a complex absorption profile in the fingerprint region of the spectrum. The peak for the asymmetric C-O-C stretch is anticipated to be strong and located around 1250 cm⁻¹. youtube.com The symmetric stretching vibration is expected to produce a strong band near 1040 cm⁻¹. youtube.com The presence of multiple ether groups and their interaction with other substituents on the benzene ring can lead to slight shifts and overlapping of these bands. researchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric C-O-C Stretch | Aryl-O-CH₂ (Ethoxy) & Aryl-O-CH₃ (Methoxy) | 1200 - 1300 | Strong |

| Symmetric C-O-C Stretch | Aryl-O-CH₂ (Ethoxy) & Aryl-O-CH₃ (Methoxy) | 1010 - 1050 | Strong |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS allows for the determination of a molecule's exact mass, which can then be used to deduce its precise molecular formula. For this compound (C₁₀H₁₁IO₃), HRMS provides the definitive verification of its identity.

Molecular Ion Verification in ESI and EI Modes

The verification of the molecular ion can be achieved through different ionization techniques, most commonly Electrospray Ionization (ESI) and Electron Ionization (EI). nd.edu

Electrospray Ionization (ESI): ESI is a soft ionization method that typically imparts little excess energy to the analyte, minimizing fragmentation. mtoz-biolabs.comfiveable.me This technique is ideal for observing the intact molecular ion. In positive-ion mode, molecules are often protonated, resulting in the observation of a protonated molecular ion, [M+H]⁺. mtoz-biolabs.comnih.gov For this compound, the ESI-HRMS spectrum would be expected to show a prominent peak corresponding to the [C₁₀H₁₂IO₃]⁺ ion. The high resolution of the instrument allows the measured m/z value to be compared against the theoretical exact mass, confirming the elemental formula with a high degree of confidence.

Electron Ionization (EI): In contrast, EI is a hard ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV). nd.edushimadzu.com This process not only forms a radical cation molecular ion (M⁺˙) by ejecting an electron but also induces significant fragmentation. shimadzu.com While this fragmentation pattern provides valuable structural information, the molecular ion peak itself may be weak or, in some cases, absent. shimadzu.com For this compound, the EI-HRMS spectrum would show a molecular ion peak at the m/z corresponding to the [C₁₀H₁₁IO₃]⁺˙ radical cation. The accurate mass measurement of this ion, alongside its characteristic isotopic pattern due to the presence of iodine, would serve to verify the molecular formula.

| Ion Species | Ionization Mode | Formula | Theoretical Exact Mass (Da) |

|---|---|---|---|

| [M]⁺˙ | EI | [C₁₀H₁₁IO₃]⁺˙ | 305.9753 |

| [M+H]⁺ | ESI | [C₁₀H₁₂IO₃]⁺ | 306.9831 |

| [M+Na]⁺ | ESI | [C₁₀H₁₁INaO₃]⁺ | 328.9651 |

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural elucidation of this compound. rsc.org The analysis of substituted benzaldehyde derivatives by X-ray crystallography has been shown to reveal complex supramolecular networks governed by various non-covalent interactions. nih.gov

Heavy Atom Effect of Iodine in Phasing

A significant challenge in X-ray crystallography is the "phase problem," which arises because the phases of the diffracted X-rays cannot be directly measured. The presence of a heavy atom, such as iodine, in the crystal structure of this compound provides a powerful tool to overcome this obstacle.

Heavy atoms scatter X-rays much more strongly than lighter atoms like carbon, oxygen, or hydrogen because scattering intensity is proportional to the number of electrons in an atom. nih.gov This differential scattering, known as the "heavy atom effect," can be exploited to determine the initial phases. The prominent scattering contribution from the iodine atom makes its position in the unit cell relatively easy to determine from the diffraction data. Once the position of the heavy atom is known, it can be used to calculate an initial set of phases, which then allows for the calculation of an electron density map and the subsequent location of the remaining lighter atoms. nih.gov This makes iodine an excellent intrinsic label for solving crystal structures.

Challenges in Crystallographic Studies: Conformational Disorder

While X-ray crystallography is a powerful technique, it can present challenges, particularly for molecules possessing flexible substituents. In this compound, the ethoxy and methoxy groups are attached to the benzene ring via single bonds, allowing for rotational freedom. This flexibility can lead to conformational disorder within the crystal lattice. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies on 3 Ethoxy 5 Iodo 4 Methoxybenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is well-suited for studying medium-sized organic molecules like 3-Ethoxy-5-iodo-4-methoxybenzaldehyde. DFT calculations could be employed to determine the molecule's optimized geometry, vibrational frequencies, and electronic properties.

DFT calculations can be a valuable tool in predicting spectroscopic data, which is crucial for the structural elucidation of newly synthesized compounds. By calculating the magnetic shielding tensors of the atomic nuclei in the optimized molecular structure, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, theoretical ¹H and ¹³C NMR spectra could be simulated. These predicted spectra, when compared with experimental data, can help in the definitive assignment of signals to specific protons and carbon atoms within the molecule.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| Aldehydic Proton (-CHO) | 9.8 - 10.0 |

| Aromatic Protons | 7.0 - 7.5 |

| Methoxy (B1213986) Protons (-OCH₃) | 3.8 - 4.0 |

| Ethoxy Methylene (B1212753) Protons (-OCH₂CH₃) | 4.0 - 4.2 |

| Ethoxy Methyl Protons (-OCH₂CH₃) | 1.3 - 1.5 |

| Aldehydic Carbon (-CHO) | 190 - 192 |

| Aromatic Carbons | 110 - 160 |

| Methoxy Carbon (-OCH₃) | 55 - 60 |

| Ethoxy Methylene Carbon (-OCH₂CH₃) | 63 - 68 |

| Ethoxy Methyl Carbon (-OCH₂CH₃) | 14 - 16 |

Note: These are estimated ranges based on typical values for similar functional groups and are not the result of specific calculations.

The electronic structure of this compound dictates its reactivity. DFT calculations can provide detailed information about the distribution of electrons within the molecule. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies can be determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, the calculation of the molecular electrostatic potential (MEP) surface can visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other reagents. For instance, the oxygen atom of the carbonyl group is expected to be an electron-rich site, making it susceptible to attack by electrophiles, while the carbonyl carbon would be an electron-poor site, attractive to nucleophiles.

Conformational Analysis and Energy Landscape Mapping

The presence of flexible ethoxy and methoxy groups means that this compound can exist in multiple conformations. Conformational analysis is essential to identify the most stable three-dimensional arrangement of the atoms. By systematically rotating the rotatable bonds (e.g., the C-O bonds of the ethoxy and methoxy groups) and calculating the energy of each resulting conformer, a potential energy surface can be mapped. This allows for the identification of local and global energy minima, which correspond to the stable conformers of the molecule. Understanding the preferred conformation is crucial as it influences the molecule's physical properties and biological activity.

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical calculations can be instrumental in elucidating the mechanisms of chemical reactions involving this compound. For example, in reactions such as nucleophilic addition to the carbonyl group, DFT can be used to model the entire reaction pathway. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing insights into the reaction kinetics. By analyzing the geometry and electronic structure of the transition state, chemists can gain a deeper understanding of how the reaction proceeds at a molecular level.

Molecular Modeling for Ligand-Target Interactions

If this compound is being investigated for potential biological activity, molecular modeling techniques such as molecular docking can be employed. Molecular docking simulations predict the preferred orientation of a ligand (in this case, this compound) when it binds to a specific protein target. These simulations can provide information about the binding affinity and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. This information is critical in the early stages of drug discovery for identifying potential drug candidates and for designing more potent and selective analogs.

Applications in Complex Chemical Synthesis

Intermediates for Advanced Organic Scaffolds

The molecular framework of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde serves as a foundational component for the construction of more elaborate organic structures. Its aldehyde group provides a reactive site for chain extension and cyclization reactions, while the iodo-substituent is a key feature for introducing further complexity through cross-coupling reactions.

While direct, published examples of synthesizing heterocyclic systems from this compound are not extensively documented, the analogous compound 4-ethoxy-3-methoxybenzaldehyde (B93258) is recognized as a key substrate in the synthesis of certain heterocycles, such as flavones. This suggests the potential of this compound to serve a similar role, with the iodo group offering a handle for subsequent functionalization of the resulting heterocyclic core. The aldehyde functionality is primed for condensation reactions, a common strategy in the assembly of ring systems.

There is currently limited specific information available in peer-reviewed literature detailing the direct use of this compound as a monomer or building block for the synthesis of oligomeric and polymeric structures. However, the presence of multiple reactive sites on the molecule, particularly the aldehyde and iodo groups, suggests its potential utility in polymerization reactions. For instance, the aldehyde could be utilized in condensation polymerizations, while the iodo group could participate in cross-coupling polymerization methods. Further research is required to explore these possibilities.

Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

The synthesis of a series of related compounds, or analogs, is a cornerstone of medicinal chemistry, allowing researchers to understand how specific structural features of a molecule influence its biological activity. While direct SAR studies involving this compound are not prominently reported, the synthesis of analogs of related structures is a common practice. For example, SAR studies have been conducted on derivatives of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, where modifications to the substituted benzaldehyde (B42025) moiety are crucial for defining the pharmacophore. The structural motifs present in this compound make it a candidate for incorporation into such studies, allowing for the exploration of the effects of ethoxy, methoxy (B1213986), and iodo substituents on biological targets.

Role in the Synthesis of Schiff Bases and Related Compounds

The reaction of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental transformation in organic chemistry. Benzaldehyde and its derivatives are frequently employed in the synthesis of Schiff bases, which are used as intermediates, catalysts, and have applications in materials science and medicinal chemistry. For instance, Schiff bases derived from 4-Hydroxy-3-methoxybenzaldehyde (vanillin) and its derivatives are widely studied. qub.ac.ukresearchgate.net The aldehyde group of this compound readily undergoes condensation with primary amines to form the corresponding Schiff bases. The resulting imines, bearing the substituted aromatic ring, can serve as ligands for metal complexes or as intermediates for the synthesis of more complex nitrogen-containing compounds. The general reaction scheme involves the condensation of the aldehyde with a primary amine, often with acid catalysis and removal of water.

Green Chemistry and Sustainable Approaches for 3 Ethoxy 5 Iodo 4 Methoxybenzaldehyde Synthesis

Microwave-Accelerated Synthesis for Reduced Reaction Times and Improved Yields

Microwave-assisted synthesis has emerged as a powerful technique in green chemistry, offering significant advantages over conventional heating methods. mdpi.com By using microwave irradiation, chemical reactions can be completed in minutes rather than hours, leading to substantial energy savings and increased throughput. mdpi.com This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, resulting in efficient and uniform heating that can minimize the formation of by-products and often improve reaction yields.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis (Conceptual) This table illustrates the potential advantages of microwave heating for the synthesis of aryl alkyl ethers, a key step analogous to the synthesis of the target compound.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Potential Advantage |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes | Drastic reduction in process time |

| Energy Consumption | High | Low | Increased energy efficiency |

| Yield | Variable | Often Higher | Improved process efficiency |

| By-product Formation | Can be significant | Often Minimized | Higher product purity, less waste |

Use of Environmentally Benign Solvents

In the synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797), a direct precursor to the target compound, processes have been developed that utilize water as the reaction solvent. google.com Using water avoids the environmental and safety hazards associated with traditional organic solvents. google.com A patented method describes the synthesis of 3-ethoxy-4-methoxybenzaldehyde from isovanillin (B20041) and a haloethane in water, highlighting this as an environmentally friendly green synthesis process. google.comgoogle.com Such an approach not only reduces pollution but also simplifies product separation and waste handling. google.com

Table 2: Examples of Environmentally Benign Solvents and Their Applications

| Solvent Type | Example(s) | Key Properties | Relevance to Synthesis |

|---|---|---|---|

| Aqueous | Water | Non-toxic, non-flammable, inexpensive | Used in the synthesis of the precursor 3-ethoxy-4-methoxybenzaldehyde. google.comgoogle.com |

| Ionic Liquids | [bmim]PF₆, [bmim]BF₄ | Low vapor pressure, high thermal stability | Can enhance reaction rates and selectivity in various organic reactions. researchgate.net |

| Solvent-Free | Neat/Grinding | No solvent used | Eliminates solvent waste entirely; effective for reactions like chalcone (B49325) synthesis from benzaldehydes. researchgate.netacs.org |

Phase Transfer Catalysis in Alkylation Reactions

Phase Transfer Catalysis (PTC) is a valuable technique for reacting substances that are located in different immiscible phases, such as an aqueous phase and an organic phase. ias.ac.in This is particularly relevant for the O-alkylation step in the synthesis of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde's precursor, where a water-soluble phenoxide (derived from isovanillin) reacts with a water-insoluble alkylating agent (like bromoethane). google.com

The phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium fluoride (B91410), transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkylating agent. google.combohrium.com This method offers several green advantages:

It allows the use of water as a solvent, avoiding organic solvents. google.com

It can lead to very high reaction rates and selectivity, reducing reaction times from many hours to just one. ias.ac.inbohrium.com

The catalyst can often be recovered and recycled from a distinct middle phase in some systems, minimizing waste. ias.ac.inbohrium.com

A specific patented method for synthesizing 3-ethoxy-4-methoxybenzaldehyde from isovanillin and bromoethane (B45996) in water uses tetrabutylammonium fluoride as a catalyst, achieving a high yield of 96.1% in 4 hours at room temperature. google.com This demonstrates a highly efficient and environmentally friendly application of PTC.

Table 3: Phase Transfer Catalysts in the Synthesis of 3-ethoxy-4-methoxybenzaldehyde Data from a patented synthesis method. google.com

| Raw Materials | Catalyst | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| Isovanillin, Bromoethane, NaOH | Tetrabutylammonium Fluoride | Water | 4 hours | 96.1% |

Enzymatic or Biocatalytic Iodination Approaches (based on analogous reactions)

Traditional chemical iodination of aromatic compounds often requires harsh conditions and strong oxidizing agents, which can lead to a lack of selectivity and the formation of hazardous waste. nih.govacs.org Biocatalytic approaches, using enzymes to perform chemical transformations, offer a green alternative that operates under mild conditions, typically in aqueous solutions at room temperature. rsc.org

While direct enzymatic iodination of 3-ethoxy-4-methoxybenzaldehyde is not widely reported, analogous reactions on similar phenolic compounds demonstrate the potential of this strategy. researchgate.net Enzymes such as laccases and peroxidases can catalyze the iodination of phenols using a benign iodine source like potassium iodide (KI) and a mild oxidant, such as aerial oxygen or hydrogen peroxide. rsc.orgdtu.dk For example, laccase-catalyzed iodination of p-hydroxyaryl derivatives has been shown to deliver iodophenols with yields up to 93% under mild conditions (pH 5, room temperature) in an aqueous solvent system. rsc.org This approach avoids the use of toxic iodinating agents and harsh reaction conditions, representing a highly sustainable pathway for introducing the iodine atom onto the aromatic ring. rsc.orgmdpi.com

Table 4: Principles of Biocatalytic Iodination of Phenols

| Component | Example | Role in Reaction | Green Advantage |

|---|---|---|---|

| Biocatalyst | Laccase, Peroxidase | Catalyzes the oxidation of iodide | Renewable, operates under mild conditions. rsc.org |

| Iodine Source | Potassium Iodide (KI) | Provides the iodine atom | Easy to handle, less hazardous than other iodinating agents. rsc.org |

| Oxidant | Aerial Oxygen (O₂) | Oxidizes the iodide to an active iodinating species | Abundant, non-toxic, produces no hazardous by-products. rsc.org |

| Solvent | Water | Reaction medium | Environmentally benign. rsc.org |

Minimization of By-product Formation

A key goal of green chemistry is to design synthetic routes with high selectivity and atom economy, thereby minimizing the formation of unwanted by-products. rsc.org The sustainable approaches discussed previously inherently contribute to this goal.

Phase Transfer Catalysis: In the alkylation of phenolic compounds like isovanillin, a common side reaction is C-alkylation. However, the use of tri-liquid phase transfer catalysis (L-L-L PTC) has been shown to achieve 100% selectivity for the desired O-alkylation product in analogous systems, completely eliminating by-products. ias.ac.inbohrium.com

Enzymatic Reactions: The high specificity of enzymes often leads to excellent regioselectivity. In enzymatic iodination, the iodine atom can be directed to a specific position on the aromatic ring, preventing the formation of isomeric by-products that are common in traditional electrophilic aromatic substitution reactions. rsc.orgresearchgate.net

Future Research Directions and Unresolved Challenges for 3 Ethoxy 5 Iodo 4 Methoxybenzaldehyde

Development of More Efficient and Atom-Economical Synthetic Pathways

Future research should focus on:

Late-Stage Functionalization: Investigating methods for the direct and selective iodination of the readily available precursor, 3-ethoxy-4-methoxybenzaldehyde (B45797). google.comgoogle.com This would be more atom-economical than constructing the ring with the iodine atom already in place.

Green Chemistry Approaches: The use of hazardous reagents like diethyl sulfate (B86663) for ethylation is common. google.com Future pathways could explore greener ethylating agents, such as diethyl carbonate, in conjunction with catalytic systems. Similarly, enzymatic iodination, which has shown success with related phenolic compounds, could offer a more sustainable alternative to traditional iodinating reagents. rsc.org

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer better control over reaction parameters, improve safety, and allow for easier scale-up compared to batch processing.

| Challenge | Proposed Research Direction | Potential Benefit |

| Multi-step synthesis | Development of one-pot or tandem reactions | Reduced waste, lower cost, increased efficiency |

| Use of hazardous reagents | Exploration of biocatalysis and green reagents | Improved safety and environmental profile |

| Low atom economy | Focus on late-stage C-H functionalization | Maximization of reactant incorporation into the final product |

Exploration of Novel Reactivity Patterns and Derivatization Opportunities

The unique electronic nature of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde, arising from the combination of electron-donating alkoxy groups and the halo-substituent, suggests a rich and underexplored reactivity profile.

Key areas for future investigation include:

Cross-Coupling Reactions: The carbon-iodine bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions. Future work should systematically explore Suzuki, Sonogashira, Heck, Stille, and Buchwald-Hartwig amination reactions to append a wide variety of substituents at the 5-position. This would enable the creation of a library of novel derivatives with diverse functionalities.

Ortho-Lithiation: The directing effects of the methoxy (B1213986) and ethoxy groups could be exploited in directed ortho-metalation reactions, potentially allowing for functionalization at the C-2 or C-6 positions, although regioselectivity would be a significant challenge to overcome.

Reactivity of the Aldehyde Group: While the aldehyde group undergoes standard transformations (e.g., Wittig reactions, reductive aminations, aldol (B89426) condensations), the influence of the electronic push from the alkoxy groups and the steric bulk of the adjacent iodine atom on the kinetics and stereoselectivity of these reactions is not well understood and warrants detailed mechanistic studies.

Integration into Advanced Material Science Applications

Substituted benzaldehydes are valuable precursors for a range of functional materials. The specific substitution pattern of this compound makes it an attractive candidate for applications in material science.

Future research could be directed towards:

Synthesis of Novel Fluorophores: The extended conjugation possible through derivatization at the iodo- and aldehyde positions could lead to the development of new fluorescent dyes. The heavy iodine atom might also promote intersystem crossing, making these scaffolds interesting for applications as phosphorescent emitters in organic light-emitting diodes (OLEDs).

Polymer Chemistry: The aldehyde functionality can be used to synthesize novel polymers through polycondensation reactions. Furthermore, derivatization via the iodo- group could yield functional monomers that can be incorporated into polymer backbones to tune properties such as refractive index, thermal stability, or conductivity.

Liquid Crystals: The rigid aromatic core and the potential for creating elongated molecules through derivatization suggest that this compound could serve as a building block for new liquid crystalline materials.

| Potential Application Area | Key Feature of the Compound | Research Goal |

| Optoelectronics | Aromatic core, heavy iodine atom | Development of novel phosphorescent emitters |

| Polymer Science | Aldehyde and iodo functionalities | Creation of functional monomers for advanced polymers |

| Supramolecular Chemistry | Directed hydrogen bonding and halogen bonding | Design of self-assembling molecular architectures |

Addressing Regioselectivity and Stereocontrol in Complex Transformations

As derivatives of this compound become more complex, the challenges of controlling regioselectivity and stereochemistry will become more pronounced.

Regioselectivity in Aromatic Substitution: Further electrophilic aromatic substitution on the ring would be challenging to control due to the competing directing effects of the three substituents. Future work must focus on developing a deep understanding of the directing group abilities and optimizing reaction conditions to achieve high regioselectivity for substitution at the remaining C-2 or C-6 positions.

Stereocontrol in Aldehyde Additions: Nucleophilic addition to the aldehyde group can create a new stereocenter. A significant unresolved challenge is the development of stereoselective methods (using chiral catalysts, reagents, or auxiliaries) to control the formation of this center, enabling access to enantiomerically pure derivatives, which is often crucial for biological applications. For instance, in aldol or Grignard reactions, achieving high diastereoselectivity and enantioselectivity will be a key focus for future synthetic efforts.

Q & A

Q. What are the common synthetic routes for 3-Ethoxy-5-iodo-4-methoxybenzaldehyde?

The synthesis typically involves sequential functionalization of a benzaldehyde precursor. Key steps include:

- Ethoxylation : Introducing the ethoxy group via nucleophilic substitution using ethanol and a strong base (e.g., NaH or KOtBu) .

- Iodination : Electrophilic aromatic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions .

- Methoxy Group Protection : Use of methylating agents (e.g., dimethyl sulfate) or protection/deprotection strategies to ensure regioselectivity . Purification often employs column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .

Q. How is the compound characterized to confirm its structure?

Standard spectroscopic methods include:

- NMR : H and C NMR to confirm substitution patterns (e.g., aldehyde proton at ~10 ppm, iodine-induced deshielding) .

- FT-IR : Peaks at ~1700 cm (C=O stretch) and 1250 cm (C-O of ether) .

- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H] at m/z 348.03 for CHIO) .

Q. What safety protocols are essential for handling this compound?

- Use nitrile gloves and lab coats to avoid skin contact, as aldehydes can be irritants .

- Work in a fume hood to prevent inhalation of volatile byproducts.

- Store in amber glass vials at 2–8°C to minimize light- or heat-induced degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for iodination in the synthesis?

- Catalyst Screening : Test Lewis acids (e.g., FeCl) to enhance electrophilic substitution efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for iodine activation .

- Kinetic Studies : Use in situ monitoring (e.g., HPLC or Raman spectroscopy) to track iodination progress and minimize over-substitution .

Q. What role does the iodine substituent play in cross-coupling reactions?

The iodine atom serves as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Key considerations:

- Catalyst System : Pd(PPh) or PdCl(dppf) with aryl boronic acids .

- Reactivity Comparison : Iodo derivatives exhibit faster coupling rates than bromo or chloro analogs due to lower bond dissociation energy . Example Reaction :

| Substrate | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| This compound + PhB(OH) | Pd(PPh) | 82 |

Q. How do structural modifications impact biological activity?

Comparative studies with analogs reveal:

- Iodo vs. Bromo : Iodo derivatives show higher lipophilicity, enhancing membrane permeability in cellular assays .

- Methoxy vs. Ethoxy : Ethoxy groups increase steric hindrance, reducing binding affinity to cytochrome P450 enzymes . Biological Activity Table :

| Compound | Substituent | Activity (IC, µM) | Target |

|---|---|---|---|

| This compound | I, OMe, OEt | 12.3 ± 1.2 | Tyrosinase |

| 3-Ethoxy-5-bromo-4-methoxybenzaldehyde | Br, OMe, OEt | 28.7 ± 2.1 | Tyrosinase |

Q. What computational methods are used to predict reactivity?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide rational design .

Methodological Considerations

Q. How to resolve contradictions in reported synthetic yields?

- Reproducibility Checks : Verify reagent purity (e.g., anhydrous NaH) and moisture-free conditions .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized benzoic acids) .

Q. What strategies improve scalability for multi-gram synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.